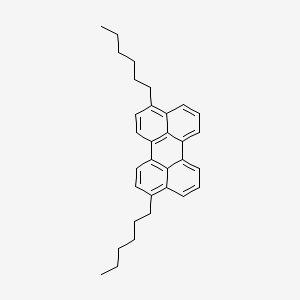
3,10-Dihexylperylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,10-Dihexylperylene is an organic compound belonging to the perylene family, which is known for its polycyclic aromatic hydrocarbon structure. This compound is characterized by the presence of two hexyl groups attached to the perylene core at the 3 and 10 positions. Perylene derivatives are widely studied due to their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihexylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Perylene+2Hexyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
3,10-Dihexylperylene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
科学的研究の応用
3,10-Dihexylperylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for bioimaging and biosensing.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
作用機序
The mechanism by which 3,10-Dihexylperylene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. In biological systems, its fluorescence properties enable it to act as a probe for detecting specific biomolecules.
類似化合物との比較
Similar Compounds
Perylene: The parent compound without hexyl substitutions.
3,4,9,10-Tetrahexylperylene: A derivative with four hexyl groups.
Perylene Diimides: Compounds with imide functional groups at the 3,4,9,10 positions.
Uniqueness
3,10-Dihexylperylene is unique due to its specific substitution pattern, which imparts distinct solubility and electronic properties compared to other perylene derivatives. This makes it particularly suitable for applications requiring specific optical characteristics and solubility in organic solvents.
特性
CAS番号 |
219943-87-0 |
|---|---|
分子式 |
C32H36 |
分子量 |
420.6 g/mol |
IUPAC名 |
3,10-dihexylperylene |
InChI |
InChI=1S/C32H36/c1-3-5-7-9-13-23-19-21-29-30-22-20-24(14-10-8-6-4-2)26-16-12-18-28(32(26)30)27-17-11-15-25(23)31(27)29/h11-12,15-22H,3-10,13-14H2,1-2H3 |
InChIキー |
ZHHJPXAMARXTNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C2C=CC=C3C2=C(C=C1)C4=C5C3=CC=CC5=C(C=C4)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


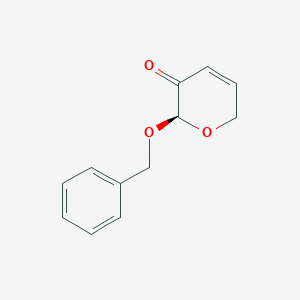
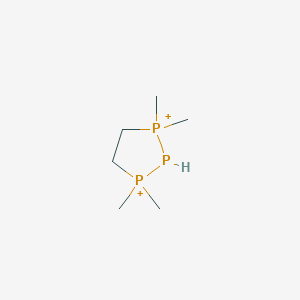
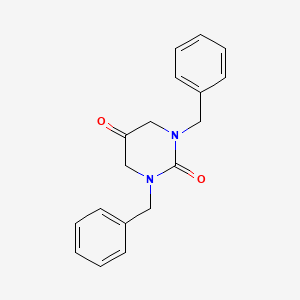
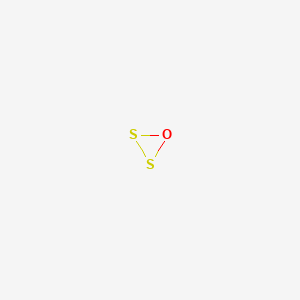
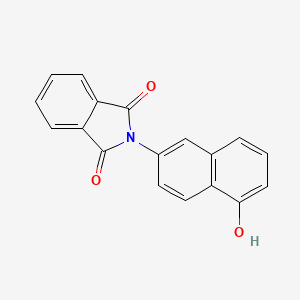
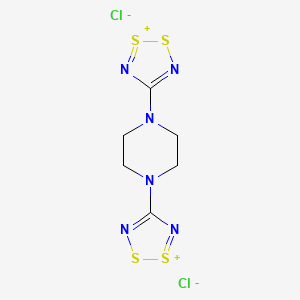

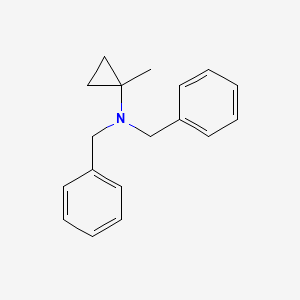
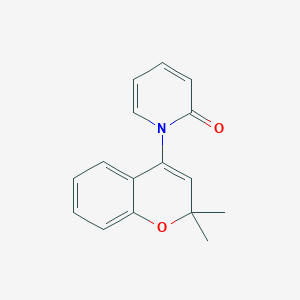
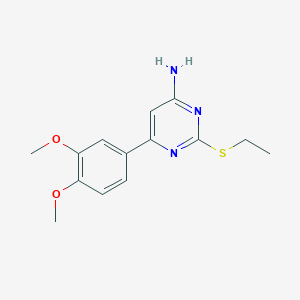
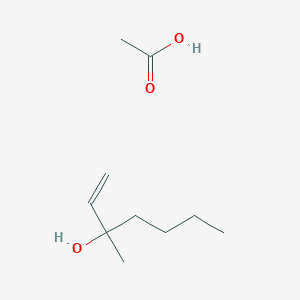
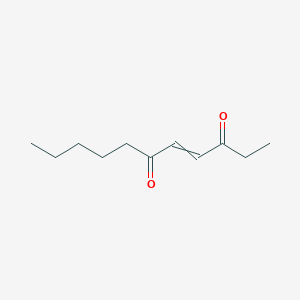
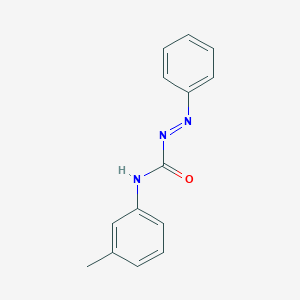
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
